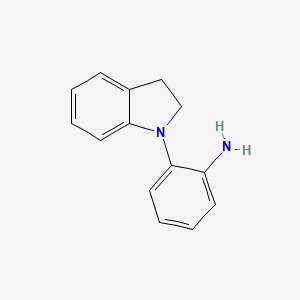

2-(2,3-二氢-1H-吲哚-1-基)苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

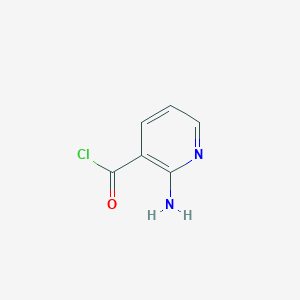

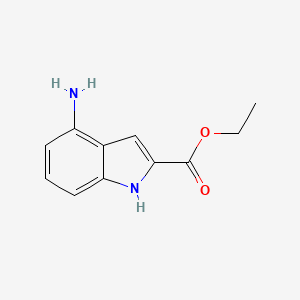

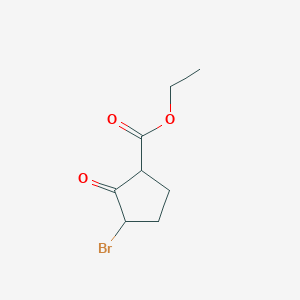

The synthesis of novel 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylacetamide derivatives from isatin and 5,7-dibromoisatin has been reported . The newly synthesized compounds were characterized using IR, 1H NMR, MS, and elemental analysis .Molecular Structure Analysis

The molecular structure of “2-(2,3-Dihydro-1H-indol-1-YL)phenylamine” was established by elemental analysis, high-resolution mass-spectrometry, 1H, 13C NMR, and IR spectroscopy .Chemical Reactions Analysis

The study deals with the synthesis of novel 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylacetamide derivatives from isatin and 5,7-dibromoisatin . The outcomes indicated that electron-withdrawing substitutions at the para position of the phenyl ring and 5, 7 positions of the isatin ring and increasing lipophilicity of the compound increased the cytotoxic activity .Physical And Chemical Properties Analysis

The compound has a molecular formula of C17H14N3O2Cl, a yield of 89%, and a melting point of 211–213°C . The FT-IR (ν max/ cm −1) values are 3061 (Ar-H str), 1538 (Ar-C str), 3369 (NH-str), 1646 (NH-bend), 1705 (C=O-str), 689 (Cl) .科学研究应用

Cancer Treatment

Indole derivatives, such as “2-(2,3-Dihydro-1H-indol-1-YL)phenylamine”, have been used as biologically active compounds for the treatment of cancer cells . They have shown various biologically vital properties that make them effective in this field .

Microbial Infections

These compounds have also been used in the treatment of microbial infections . Their unique properties allow them to effectively combat various types of microbes .

Treatment of Disorders

Indole derivatives have been used in the treatment of different types of disorders in the human body . This includes a wide range of conditions, demonstrating the versatility of these compounds .

Antiviral Activity

Indole derivatives possess antiviral activities . They have been used in the development of antiviral agents, showing inhibitory activity against various viruses .

Anti-inflammatory Activity

These compounds also exhibit anti-inflammatory activities . This makes them useful in the treatment of conditions characterized by inflammation .

Antioxidant Activity

Indole derivatives have been found to possess antioxidant activities . This allows them to neutralize harmful free radicals in the body, providing a protective effect .

Antidiabetic Activity

These compounds have been used in the treatment of diabetes . They have shown potential in controlling blood sugar levels .

Antimalarial Activity

Indole derivatives have been used in the treatment of malaria . They have shown effectiveness against the parasites that cause this disease .

作用机制

Target of Action

The primary target of 2-(2,3-Dihydro-1H-indol-1-YL)phenylamine is RIPK1 , a receptor-interacting protein kinase . This compound binds with high affinity to RIPK1, inhibiting its activity . RIPK1 plays a crucial role in regulating necroptosis, a form of programmed cell death .

Mode of Action

2-(2,3-Dihydro-1H-indol-1-YL)phenylamine interacts with RIPK1 by binding to it, which results in the inhibition of RIPK1’s enzymatic activity . This interaction prevents RIPK1 from initiating the necroptosis pathway, thereby protecting cells from necroptotic cell death .

Biochemical Pathways

The compound affects the necroptosis pathway, a form of programmed cell death . By inhibiting RIPK1, the compound prevents the initiation of this pathway, thereby protecting cells from necroptotic cell death . The downstream effects of this action include the attenuation of necrotic cell death of vascular endothelial cells induced by tumor cells .

Pharmacokinetics

The compound’s potent inhibition of ripk1 suggests that it may have favorable bioavailability .

Result of Action

The primary result of the action of 2-(2,3-Dihydro-1H-indol-1-YL)phenylamine is the protection of cells from necroptosis . Specifically, it can attenuate the necrotic cell death of vascular endothelial cells induced by tumor cells, both in vitro and in vivo .

属性

IUPAC Name |

2-(2,3-dihydroindol-1-yl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2/c15-12-6-2-4-8-14(12)16-10-9-11-5-1-3-7-13(11)16/h1-8H,9-10,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTCUPLCIWYYZLT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C3=CC=CC=C3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![12-oxo-12H-benzo[g]pyrido[2,1-b]quinazoline-4-carboxylic acid](/img/structure/B1314060.png)

![2-[(4-Aminophenyl)carbamoyl]benzoic acid](/img/structure/B1314069.png)

![3,4-Dihydro-2H-pyrano[3,2-b]pyridine](/img/structure/B1314074.png)